molecular formula C13H20N8O4 B11048923 diethyl bis[2-(2H-tetrazol-5-yl)ethyl]propanedioate

diethyl bis[2-(2H-tetrazol-5-yl)ethyl]propanedioate

Cat. No.: B11048923
M. Wt: 352.35 g/mol
InChI Key: BMFARTFMKGXVKG-UHFFFAOYSA-N
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Description

DIETHYL 2,2-BIS[2-(2H-1,2,3,4-TETRAAZOL-5-YL)ETHYL]MALONATE is a complex organic compound featuring two tetrazole rings Tetrazoles are known for their high nitrogen content and are often used in various chemical applications due to their unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2,2-BIS[2-(2H-1,2,3,4-TETRAAZOL-5-YL)ETHYL]MALONATE typically involves the reaction of diethyl malonate with 2-(2H-1,2,3,4-tetrazol-5-yl)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 2,2-BIS[2-(2H-1,2,3,4-TETRAAZOL-5-YL)ETHYL]MALONATE can undergo various chemical reactions, including:

    Oxidation: The tetrazole rings can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can modify the tetrazole rings, potentially leading to the formation of different nitrogen-containing compounds.

    Substitution: The ethyl groups can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

DIETHYL 2,2-BIS[2-(2H-1,2,3,4-TETRAAZOL-5-YL)ETHYL]MALONATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex tetrazole-containing compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of energetic materials due to its high nitrogen content and stability.

Mechanism of Action

The mechanism of action of DIETHYL 2,2-BIS[2-(2H-1,2,3,4-TETRAAZOL-5-YL)ETHYL]MALONATE involves its interaction with specific molecular targets. The tetrazole rings can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and electrostatic interactions, which stabilize the compound within the active site of the target protein.

Comparison with Similar Compounds

Similar Compounds

    DIETHYL BIS(HYDROXYMETHYL)MALONATE: Another malonate derivative with different functional groups.

    DIETHYL 2,5-DIHYDROXYTEREPHTHALATE: A compound with similar ester groups but different aromatic structure.

Uniqueness

DIETHYL 2,2-BIS[2-(2H-1,2,3,4-TETRAAZOL-5-YL)ETHYL]MALONATE is unique due to its dual tetrazole rings, which confer distinct chemical and physical properties. These rings enhance the compound’s stability and reactivity, making it suitable for specialized applications in both pharmaceuticals and energetic materials.

Properties

Molecular Formula

C13H20N8O4

Molecular Weight

352.35 g/mol

IUPAC Name

diethyl 2,2-bis[2-(2H-tetrazol-5-yl)ethyl]propanedioate

InChI

InChI=1S/C13H20N8O4/c1-3-24-11(22)13(12(23)25-4-2,7-5-9-14-18-19-15-9)8-6-10-16-20-21-17-10/h3-8H2,1-2H3,(H,14,15,18,19)(H,16,17,20,21)

InChI Key

BMFARTFMKGXVKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=NNN=N1)(CCC2=NNN=N2)C(=O)OCC

Origin of Product

United States

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